2,3-Dimethylnon-4-en-3-ol
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Overview
Description
2,3-Dimethylnon-4-en-3-ol is an organic compound that belongs to the class of alcohols It is characterized by a nonane backbone with a double bond at the fourth position and methyl groups at the second and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylnon-4-en-3-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3,5-dimethylhexanal with an isopropyl magnesium halide can yield the desired alcohol . The reaction is typically carried out in diethyl ether as a solvent at temperatures ranging from 0 to 10°C .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of related compounds. For example, 2,5,7-trimethyl-4-octen-3-ol can be hydrogenated using catalysts such as Raney nickel or palladium on carbon . These processes are conducted at room temperature or slightly elevated temperatures in solvents like ethyl acetate or ethanol.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylnon-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2,3-Dimethylnon-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique olfactory properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethylnon-4-en-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylnonane-8-ol
- 2,5,7-Trimethyloctane-3-ol
Comparison
2,3-Dimethylnon-4-en-3-ol is unique due to the presence of a double bond at the fourth position, which imparts different chemical reactivity compared to its saturated counterparts. The methyl groups at the second and third positions also influence its steric and electronic properties, making it distinct from other similar compounds .
Properties
CAS No. |
89990-89-6 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2,3-dimethylnon-4-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-7-8-9-11(4,12)10(2)3/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
GGYPKCPPCDHMRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(C)(C(C)C)O |
Origin of Product |
United States |
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